5-Benzyloxy-2-chlorophenylboronic acid
Overview
Description
5-Benzyloxy-2-chlorophenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
5-Benzyloxy-2-chlorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid group in the compound transfers an organic group to the palladium catalyst . This process involves the exchange of ligands between a metal and a non-metal .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it useful in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Therefore, the compound is likely to be stable and effective under a variety of conditions. Specific reaction conditions, such as temperature and ph, can affect the rate and yield of the reaction .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the boronic acid and the biomolecule involved .
Molecular Mechanism
It is known that boronic acids can form covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-chlorophenylboronic acid typically involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
5-Benzyloxy-2-chlorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyloxy-2-fluorophenylboronic acid
- 5-Benzyloxy-2-bromophenylboronic acid
- 5-Benzyloxy-2-iodophenylboronic acid
Uniqueness
5-Benzyloxy-2-chlorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the chlorine atom influences the electronic properties of the compound, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
(2-chloro-5-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABFVTYDVHFWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681649 | |
Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-10-7 | |
Record name | Boronic acid, B-[2-chloro-5-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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